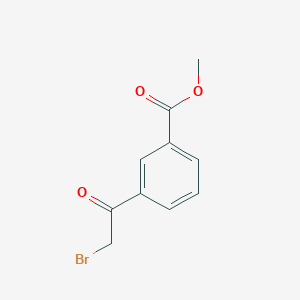

Methyl 3-(2-bromoacetyl)benzoate

Description

Contextualization within Ester Functionalized Aromatic Haloketones

Methyl 3-(2-bromoacetyl)benzoate belongs to the class of ester functionalized aromatic haloketones. This class of compounds is characterized by the presence of an aromatic ring, an ester group (-COOR), and a halogen atom on the carbon adjacent (the α-position) to a ketone carbonyl group. wikipedia.orgnumberanalytics.com The aromatic ring and the ester group can significantly influence the reactivity of the α-haloketone moiety through electronic and steric effects. numberanalytics.comnumberanalytics.com

The presence of the ester group on the aromatic ring can modulate the electron density of the entire molecule. numberanalytics.com Depending on its position relative to the bromoacetyl group, it can either withdraw or donate electron density, thereby affecting the electrophilicity of the carbonyl carbon and the lability of the bromine atom.

Significance in Modern Organic Synthesis and Functional Group Transformations

The significance of this compound in modern organic synthesis lies in its ability to serve as a versatile precursor for a wide range of more complex molecules, including various heterocyclic compounds. nih.govnih.gov α-Haloketones, in general, are highly valuable building blocks due to the presence of two adjacent electrophilic centers: the α-carbon and the carbonyl carbon. nih.gov This dual electrophilicity allows them to react with a variety of nucleophiles. nih.gov

The bromine atom in this compound is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. cymitquimica.com This allows for the introduction of various functional groups at this position. The carbonyl group can also undergo nucleophilic attack, leading to a diverse array of chemical transformations. libretexts.org

Some key reactions involving α-haloketones like this compound include:

Synthesis of Heterocycles: They are crucial precursors for the synthesis of N, S, and O-containing heterocycles. nih.gov For example, they can react with thioamides or thioureas to form thiazoles. wikipedia.org

Favorskii Rearrangement: This reaction transforms α-haloketones into carboxylic acids or their derivatives, providing a method for carbon skeleton rearrangement. numberanalytics.comorganicreactions.org

Alkylation Reactions: As potent alkylating agents, they can be used to introduce the bromoacetylbenzoyl group into other molecules. wikipedia.org

Evolution of Research Perspectives on α-Haloketone Reactivity

The understanding of α-haloketone reactivity has evolved significantly since their discovery. nih.gov Initially recognized for their high reactivity, research has delved into the nuanced control of their reaction pathways. nih.gov The presence of two electrophilic sites can lead to competition between different reaction pathways. nih.gov

Modern research focuses on developing selective transformations of α-haloketones. organic-chemistry.org This includes the use of specific catalysts and reaction conditions to favor one reaction outcome over another. For instance, advancements in organocatalysis have enabled the asymmetric synthesis of α-halo esters, demonstrating a high level of control over stereochemistry. wikipedia.org

Furthermore, the study of the factors influencing the reactivity of α-haloketones, such as the nature of the halogen, the structure of the ketone, and the reaction conditions, continues to be an active area of investigation. nih.gov The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, increasing the reactivity towards nucleophiles. nih.gov This fundamental understanding allows for the rational design of synthetic strategies utilizing these versatile building blocks.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-bromoacetyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUUCORIWWWPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919673 | |

| Record name | Methyl 3-(bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915402-28-7 | |

| Record name | Methyl 3-(bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for Methyl 3 2 Bromoacetyl Benzoate

Established Synthetic Pathways and Mechanistic Considerations

The synthesis of Methyl 3-(2-bromoacetyl)benzoate is primarily achieved through two strategic approaches: the direct, regioselective bromination of a suitable acetylbenzoate precursor and more elaborate multi-step sequences commencing from aromatic carboxylic acid derivatives. Each pathway presents distinct mechanistic features and requires careful consideration of reagents and reaction conditions.

Regioselective Bromination of Acetylbenzoate Precursors

The most direct route to this compound involves the selective bromination of the α-carbon of the acetyl group in its immediate precursor, Methyl 3-acetylbenzoate.

The α-bromination of ketones is a fundamental transformation in organic synthesis. fiveable.me The reaction proceeds by converting the ketone into its more nucleophilic enol or enolate form, which then attacks an electrophilic bromine source. masterorganicchemistry.comlibretexts.org In the context of Methyl 3-acetylbenzoate, the reaction must be regioselective, targeting the methyl group of the acetyl moiety rather than the aromatic ring.

Under acidic conditions, the carbonyl oxygen is protonated, which facilitates tautomerization to the enol form. masterorganicchemistry.comyoutube.com This enol, the active nucleophile in the reaction, then attacks the bromine molecule. masterorganicchemistry.com The rate-determining step in this process is typically the formation of the enol intermediate. libretexts.org This acid-catalyzed pathway is highly effective for aryl ketones and generally results in the selective monobromination at the α-position, as the electron-withdrawing effect of the first bromine atom deactivates the product towards further bromination.

Alternatively, base-catalyzed bromination can occur, proceeding through an enolate anion intermediate. The hydroxide (B78521) or another base removes an α-proton to form the enolate, which then attacks the bromine. chemtube3d.com

The selection of the brominating agent and catalyst is critical for achieving high yields and selectivity in the synthesis of this compound. The two most common reagents for this transformation are molecular bromine (Br₂) and N-bromosuccinimide (NBS).

Molecular Bromine (Br₂) is a powerful and straightforward brominating agent for enolizable ketones. nih.gov It is often employed under acidic conditions, using solvents like acetic acid or 1,4-dioxane, to promote enol formation and achieve selective α-bromination. masterorganicchemistry.comnih.gov While effective, the corrosive and toxic nature of liquid bromine can present handling challenges. nih.gov Recent advancements have focused on greener approaches, such as using hydrogen peroxide to oxidize hydrogen bromide in situ, allowing for nearly 100% bromine utilization in an aqueous medium. google.com Some protocols have also demonstrated that the reaction can proceed efficiently without any promoter or catalyst. nih.gov

N-Bromosuccinimide (NBS) is a versatile and widely used crystalline reagent that serves as a convenient and safer source of electrophilic bromine. wikipedia.orgorganic-chemistry.org It can effectively α-brominate carbonyl compounds under acid-catalyzed conditions. wikipedia.org For instance, hexanoyl chloride can be brominated at the alpha-position using NBS with an acid catalyst. wikipedia.org The reaction with enolates, enol ethers, or enol acetates is often preferred as it is high-yielding with minimal side products. wikipedia.org NBS can also participate in radical-mediated brominations, particularly for allylic and benzylic positions, though for α-bromination of ketones, the ionic pathway is typically favored. wikipedia.orgyoutube.com

Catalysis plays a pivotal role in activating the substrate and controlling the reaction. Acid catalysts, such as sulfuric acid or hydrobromic acid, are frequently used to accelerate the formation of the enol intermediate. masterorganicchemistry.comyoutube.comchemicalbook.com Lewis acids have also been explored. Organocatalysis has emerged as a sophisticated strategy for achieving asymmetric α-bromination, employing chiral catalysts to control the stereochemistry of the product, which is a significant challenge in medicinal chemistry. rsc.orgrsc.org

Table 1: Comparison of Brominating Reagents for α-Bromination of Aryl Ketones

| Reagent | Typical Conditions | Catalyst | Advantages | Disadvantages |

| **Molecular Bromine (Br₂) ** | Acetic acid, Dioxane masterorganicchemistry.comnih.gov | H⁺ (e.g., HBr, HOAc) masterorganicchemistry.comnih.gov | High reactivity, cost-effective. nih.gov | Corrosive, toxic, difficult to handle. nih.gov |

| N-Bromosuccinimide (NBS) | CCl₄, Acetone, Acetonitrile wikipedia.orgresearchgate.net | H⁺ (e.g., HCl), Radical Initiator (AIBN) wikipedia.orgresearchgate.net | Solid, easier/safer to handle, high selectivity. wikipedia.orgyoutube.com | Higher cost, can lead to radical side reactions. youtube.com |

| HBr/H₂O₂ | Water google.com | None required | Green solvent, high bromine utilization. google.com | May not be suitable for all substrates. |

Multi-Step Synthesis from Aromatic Carboxylic Acid Derivatives

A key step in these multi-step pathways is the formation of the methyl ester. This is typically accomplished through Fischer esterification, where the corresponding carboxylic acid is heated with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemicalbook.com For example, 3-bromobenzoic acid can be converted to methyl 3-bromobenzoate in high yield by refluxing in methanol with a few drops of sulfuric acid. chemicalbook.com

This esterification can be performed at different stages of the synthesis. One could start with 3-acetylbenzoic acid, convert it to Methyl 3-acetylbenzoate, and then perform the α-bromination as the final step. Alternatively, a route starting from 3-(bromoacetyl)benzoic acid involves its esterification to directly yield the final product. chemicalbook.com A reported method for this specific transformation uses trimethylsilyl (B98337) diazomethane (B1218177) in a mixture of toluene (B28343) and methanol, affording the target compound in good yield. chemicalbook.com N-bromosuccinimide itself has also been reported as an effective catalyst for the esterification of various carboxylic acids under mild conditions. mdpi.com

Table 2: Selected Esterification Methods for Benzoic Acid Derivatives

| Carboxylic Acid Precursor | Reagents | Conditions | Yield |

| 3-Bromobenzoic acid | Methanol, conc. H₂SO₄ chemicalbook.com | Reflux, 10 hours | 85% |

| 3-(Bromoacetyl)benzoic acid | Trimethylsilyl diazomethane, Toluene/Methanol chemicalbook.com | Room Temperature, 5 min | 66% |

| General Carboxylic Acids | Alcohol, N-bromosuccinimide (catalyst) mdpi.com | 70 °C, 2-40 hours | Variable |

Modern synthetic strategies increasingly employ powerful cross-coupling reactions to construct complex aromatic molecules. Palladium-catalyzed reactions, in particular, offer a versatile toolkit for creating C-C bonds. A strategic multi-step synthesis of an analogue, 4-bromoacetyl-2-methyl benzoate (B1203000), highlights this approach. The synthesis begins with the esterification of 4-bromo-2-methylbenzoic acid. This is followed by a palladium-catalyzed coupling reaction with a vinylboronate to install the vinyl group, which is then converted to the bromoacetyl group in a subsequent step. google.com

This type of strategy could be adapted for this compound. For instance, a synthetic route could begin with methyl 3-bromobenzoate. A palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, could then be used to introduce an acetyl group or a precursor to it. While more complex and involving more steps, this approach provides a high degree of control and modularity, allowing for the synthesis of a wide range of analogues from a common intermediate. Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of key bonds that were previously difficult to achieve. nih.gov

Advanced Synthetic Approaches and Process Development

The synthesis of this compound, an α-bromo ketone, is predicated on the bromination of its precursor, methyl 3-acetylbenzoate. The methodologies employed are often extensions of well-studied reactions for acetophenone (B1666503) and its derivatives. Advanced approaches prioritize scalability, environmental safety, and efficiency.

Scalability and Industrial Production Methodologies for Related Bromoacetyl Benzoates

Transitioning from laboratory-scale synthesis to industrial production necessitates methodologies that are not only high-yielding but also safe, cost-effective, and reproducible on a large scale. For bromoacetyl benzoates and related α-bromoacetophenones, several strategies are employed to meet these demands.

One of the foremost advancements in scalable synthesis is the adoption of continuous flow microreactors. akjournals.com A continuous flow process for the α-bromination of acetophenone has been successfully designed, demonstrating excellent selectivity for monobromination with no detectable side products. akjournals.com This approach offers superior control over reaction parameters like temperature and mixing, which is crucial for exothermic bromination reactions. The enhanced heat transfer capabilities of microreactors mitigate risks of thermal runaways, a significant concern in large-batch industrial processes. akjournals.com A comparison with traditional batch reactions shows a comparable space-time yield, highlighting the efficiency of flow chemistry for preparative scale synthesis. akjournals.com

For large-scale production, the choice of reagents is critical. Industrial methods often favor cheaper and less hazardous brominating agents over elemental bromine. A patented method describes the synthesis of α-bromoacetophenone compounds using a bromate (B103136) salt and a bisulfite solution in an aqueous medium. google.com This process is noted for its high product purity, use of inexpensive reagents, and minimal pollution due to the use of water as a solvent, making it highly suitable for industrial-scale manufacturing. google.com The industrial viability of benzoate derivatives is well-established, with large-scale global production of compounds like sodium benzoate, which is synthesized from benzoic acid. google.comfbcindustries.comwikipedia.orgniir.org This existing manufacturing infrastructure for the benzoate precursor supports the feasibility of large-scale production of its derivatives.

| Feature | Batch Reaction | Continuous Flow Microreactor | Reference |

| Control | Less precise control over temperature and mixing | Superior control over reaction parameters | akjournals.com |

| Safety | Higher risk of thermal runaway in large batches | Enhanced heat transfer minimizes risks | akjournals.com |

| Selectivity | Potential for side-product formation | Excellent selectivity for monobromination | akjournals.com |

| Scalability | Scaling up can be complex and introduce safety issues | More straightforward and safer to scale up | akjournals.com |

Exploration of Environmentally Benign Synthetic Routes (e.g., Microwave-Assisted Synthesis)

In line with the principles of green chemistry, significant research has focused on developing more environmentally friendly routes to α-bromo ketones, minimizing the use of hazardous substances and reducing waste. shodhsagar.comunipd.it

Microwave-Assisted Synthesis Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govijpsjournal.com This technology is particularly attractive for preparing heterocyclic compounds and other complex intermediates. nih.govijpsjournal.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.govbiotage.com Reactions can be conducted using high-boiling organic solvents, water, or even in solvent-free conditions on a solid support, which further enhances the green credentials of the process. youtube.com This rapid, efficient heating method is a viable and advantageous alternative for the synthesis of this compound. nih.gov

| Synthesis Step | Conventional Method Time | Microwave-Assisted Method Time | Reference |

| Intermediate Synthesis | >1 hour | 4 minutes | nih.gov |

| Coumarin Derivative Synthesis | 6-8 hours | 8-12 minutes | nih.gov |

Other Environmentally Benign Approaches Beyond microwave synthesis, other green methodologies have been developed to circumvent the hazards of using liquid bromine.

Electrochemical Synthesis : A greener and rapid method for the side-chain bromination of acetophenone involves the in-situ generation of bromonium ions from ammonium (B1175870) bromide (NH4Br) in an undivided electrochemical cell. rsc.orglookchem.com This electroselective method proceeds at ambient temperature and results in good yields (80%) and high selectivity, avoiding the direct handling of bromine. rsc.orglookchem.com

Alternative Brominating Agents : The use of N-bromosuccinimide (NBS) is a well-established, safer alternative to liquid Br2. shodhsagar.com Its effectiveness can be enhanced with catalysts under appropriate conditions. shodhsagar.com Another novel approach utilizes sodium bromide (NaBr) as the bromine source with potassium persulfate (K2S2O8) as an oxidant to selectively synthesize α-bromoacetophenone. researchgate.net A patented method also employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a stable and efficient brominating agent. google.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound hinges on the careful optimization of several key reaction parameters. Studies on the bromination of acetophenone and its derivatives provide a clear framework for this optimization process.

Temperature : The reaction temperature has a pronounced effect on both the rate of reaction and the formation of byproducts. akjournals.comresearchgate.net For the α-bromination of acetophenone in a flow reactor, the useful temperature range was found to be between 20 and 90 °C. akjournals.com In another study, it was observed that while higher temperatures (up to 90 °C) increased the reaction rate, they could also lead to a slight decrease in yield due to the formation of undesired substitution products. researchgate.net

Reagent Stoichiometry : The molar ratio of the substrate to the brominating agent is a critical factor. A slight excess of the brominating agent is often optimal to drive the reaction to completion. For instance, an optimal bromine molar ratio of 1.5 was identified for a flow reaction, while a molar ratio of 1.1 (brominating agent to substrate) was used for synthesizing 4-chloro-α-bromo-acetophenone. akjournals.comresearchgate.net Using too large an excess can lead to the formation of di-brominated byproducts. researchgate.net

Catalyst and Solvent : The choice of catalyst and solvent can significantly influence the reaction's efficiency. For brominations using NBS, acid catalysts like p-toluenesulfonic acid (p-TsOH) have been shown to be effective. shodhsagar.com In electrochemical bromination, sulfuric acid (H2SO4) was selected as a good supporting electrolyte due to its high conductivity and low cost. lookchem.com The solvent system, such as a water-acetonitrile medium in electrochemical methods or acetic acid, also plays a crucial role. lookchem.comresearchgate.net

Reaction Time : The duration of the reaction must be carefully controlled to maximize the yield of the desired monobrominated product. In continuous flow systems, reaction times can be as short as 60 seconds. akjournals.com For batch reactions, times are typically longer, and monitoring via techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal point to stop the reaction, preventing further bromination or degradation. researchgate.net

| Parameter | Condition Studied | Observation | Reference |

| Temperature | 20 °C vs 90 °C | Optimal yield and selectivity found at 20 °C in a specific flow setup. | akjournals.com |

| <80 °C vs 90 °C | Reaction is slow below 80 °C; 90 °C identified as optimal for a batch reaction. | researchgate.net | |

| Molar Ratio (Br/Substrate) | 0.7 to 3.0 | A ratio of 1.5 was found to be optimal for high selectivity. | akjournals.com |

| 1.0:1.1 | Effective for producing 4-chloro-α-bromo-acetophenone with over 66% yield. | researchgate.net | |

| Catalyst | p-TsOH | Necessary for the reaction of acetophenone with NBS. | shodhsagar.com |

| H2SO4 (0.33 M) | Selected as an effective and inexpensive supporting electrolyte in electrochemical bromination. | lookchem.com | |

| Reaction Time | 10 to 60 seconds | 60 seconds was validated as the optimal time in a continuous flow system. | akjournals.com |

| 30 to 120 minutes | Optimal time depended on the specific acetophenone derivative being brominated. | researchgate.net |

Reactivity Profiles and Transformational Chemistry of Methyl 3 2 Bromoacetyl Benzoate

Nucleophilic Substitution Reactions of the α-Bromo Ketone Moiety

The α-bromo ketone group is the more reactive of the two functional groups, primarily participating in nucleophilic substitution reactions where the bromine atom is displaced.

Mechanism of Bromine Displacement by Various Nucleophiles

The displacement of the bromine atom in methyl 3-(2-bromoacetyl)benzoate by nucleophiles predominantly follows an SN2 (bimolecular nucleophilic substitution) mechanism. jove.com In this process, a nucleophile directly attacks the carbon atom bonded to the bromine, which is known as the α-carbon. This attack occurs from the side opposite to the carbon-bromine bond, leading to an inversion of stereochemistry if the α-carbon were chiral.

The reactivity of α-haloketones in SN2 reactions is significantly enhanced compared to simple alkyl halides. This heightened reactivity is attributed to the adjacent carbonyl group, which exerts a strong electron-withdrawing inductive effect. This effect polarizes the C-Br bond, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack. Computational studies have provided insight into the low activation energies associated with these substitution reactions. up.ac.za

While the SN2 pathway is dominant, especially with less basic nucleophiles, the use of strongly basic nucleophiles can lead to competing reactions, such as the formation of α-haloenolate ions. jove.com However, for a wide range of nucleophiles, the primary reaction is the direct displacement of the bromide ion to yield α-substituted ketone derivatives. acs.org

Synthesis of Diverse Substituted Acetylbenzoate Derivatives

The susceptibility of the α-bromo ketone to nucleophilic attack allows for the synthesis of a wide variety of substituted acetylbenzoate derivatives. By selecting the appropriate nucleophile, a diverse range of functional groups can be introduced at the α-position. These reactions are fundamental in building more complex molecular architectures.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine (R-NH₂) | Aniline | α-Amino ketone |

| Thiol (R-SH) | Thiophenol | α-Thio ketone |

| Carboxylate (R-COO⁻) | Sodium Acetate | α-Acyloxy ketone |

| Azide (N₃⁻) | Sodium Azide | α-Azido ketone |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide | α-Hydroxy ketone |

This table presents a generalized summary of potential reactions. Specific reaction conditions may vary.

Cyclization Reactions Leading to Heterocyclic Systems

The α-bromo ketone moiety is a key precursor for the synthesis of various heterocyclic compounds through reactions that involve an initial nucleophilic substitution followed by an intramolecular cyclization.

This compound is an ideal substrate for the Hantzsch thiazole (B1198619) synthesis, a classic method for preparing thiazole rings. nih.govsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. youtube.com

| Thioamide Reactant | Resulting Thiazole Derivative Structure |

|---|---|

| Thiourea (B124793) | 2-Amino-4-(3-(methoxycarbonyl)phenyl)thiazole |

| Thioacetamide | 2-Methyl-4-(3-(methoxycarbonyl)phenyl)thiazole |

| Thiobenzamide | 2-Phenyl-4-(3-(methoxycarbonyl)phenyl)thiazole |

This table illustrates the potential thiazole products based on the Hantzsch synthesis principle.

The synthesis of isoquinolines often relies on cyclization strategies starting from ortho-substituted benzene (B151609) derivatives. organic-chemistry.orgwikipedia.org For instance, the Pomeranz–Fritsch reaction utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde acetal (B89532) to construct the isoquinoline (B145761) core. wikipedia.org Similarly, the Bischler–Napieralski reaction involves the cyclodehydration of an acylated β-phenylethylamine, where the phenylethylamine is typically derived from an ortho-substituted precursor. wikipedia.org

It is important to note that this compound is a meta-substituted isomer. Consequently, direct intramolecular cyclization to form an isoquinoline ring system via established methods like those mentioned above is not feasible, as these pathways require the reacting groups to be in an ortho relationship to enable the necessary ring closure onto the benzene ring. Synthetic strategies for isoquinolines from bromoacetyl precursors would necessitate an ortho-bromoacetyl benzoate (B1203000) isomer to facilitate the cyclization. organic-chemistry.org

Carbonyl Group Transformations

Reduction to Hydroxyalkyl Derivatives

The two carbonyl groups in this compound, the ketone and the ester, can be reduced to the corresponding hydroxyalkyl derivatives. The choice of reducing agent determines the outcome of the reaction.

The ketonic carbonyl is more reactive towards reduction than the ester. Selective reduction of the ketone to a secondary alcohol, yielding methyl 3-(2-bromo-1-hydroxyethyl)benzoate, can be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.orgchadsprep.com

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester. libretexts.org The ester is reduced to a primary alcohol. Therefore, treatment of this compound with LiAlH₄ would result in the formation of (3-(hydroxymethyl)phenyl)(2-bromo-1-hydroxyethyl)methanol.

| Reducing Agent | Carbonyl Group(s) Reduced | Product |

| Sodium Borohydride (NaBH₄) | Ketone | Methyl 3-(2-bromo-1-hydroxyethyl)benzoate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | (3-(hydroxymethyl)phenyl)(2-bromo-1-hydroxyethyl)methanol |

Condensation Reactions

The α-bromo ketone moiety in this compound is a versatile precursor for various condensation reactions. The presence of the bromine atom and the acidic α-hydrogens allows for a range of transformations. wikipedia.org

One important reaction is the Favorskii rearrangement , which occurs in the presence of a base. nrochemistry.comwikipedia.org Treatment with a hydroxide base leads to a rearranged carboxylic acid, while an alkoxide base yields an ester. wikipedia.org The reaction is thought to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.org

The α-bromo ketone can also participate in the Hantzsch pyridine (B92270) synthesis , a multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate, to produce substituted pyridines. fiveable.mewikipedia.orgchemtube3d.comorganic-chemistry.org

Furthermore, the reactive α-carbon can undergo condensation with various nucleophiles. For instance, condensation with o-hydroxyacetophenone derivatives can lead to the formation of 2-aroylbenzofurans. nih.gov

| Reaction Name | Reagents | Product Type |

| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Rearranged carboxylic acid or ester |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester, NH₃/NH₄OAc | Substituted pyridine |

| Benzofuran Synthesis | o-Hydroxyacetophenone derivative, base | 2-Aroylbenzofuran |

General Oxidative and Reductive Transformations of the Bromoacetyl Moiety

The bromoacetyl group in this compound can undergo various oxidative and reductive transformations.

Reductive transformations primarily involve the cleavage of the carbon-bromine bond (reductive dehalogenation) and/or the reduction of the ketone. Reductive dehalogenation can be achieved using various reagents, including sodium O,O-diethyl phosphorotelluroate or by photochemical methods using Hantzsch esters. acs.orgresearchgate.netacs.org This process removes the bromine atom to yield methyl 3-acetylbenzoate. As mentioned previously, the ketone can be reduced to a secondary alcohol.

Oxidative transformations of α-halo ketones are less common but can lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group. For instance, superoxide (B77818) has been shown to cause the oxidative cleavage of α-halo ketones. nih.govscilit.com

| Transformation | Reagents/Conditions | Product |

| Reductive Dehalogenation | Sodium O,O-diethyl phosphorotelluroate | Methyl 3-acetylbenzoate |

| Photoreductive Debromination | Hantzsch ester, visible light | Methyl 3-acetylbenzoate |

| Oxidative Cleavage | Superoxide (O₂⁻) | Cleavage products (e.g., carboxylic acids) |

Spectroscopic and Computational Elucidation in Research on Methyl 3 2 Bromoacetyl Benzoate

Advanced Spectroscopic Characterization Techniques for Structural Determination

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of methyl 3-(2-bromoacetyl)benzoate. Each technique provides unique insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework and the arrangement of protons in a molecule. In the case of this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure. st-andrews.ac.uk

¹H NMR: The proton NMR spectrum displays distinct signals corresponding to the different types of protons present. The methyl ester protons typically appear as a singlet, while the methylene (B1212753) protons of the bromoacetyl group also produce a singlet, but at a different chemical shift due to the influence of the adjacent bromine and carbonyl groups. The aromatic protons on the benzene (B151609) ring exhibit a complex splitting pattern characteristic of a 1,3-disubstituted ring system.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by showing signals for each unique carbon atom. chemicalbook.com This includes the carbonyl carbons of the ester and ketone groups, the carbons of the benzene ring, the methyl carbon of the ester, and the methylene carbon attached to the bromine atom. The chemical shifts of these signals are indicative of their electronic environment. chemicalbook.com

A detailed assignment of the NMR signals is crucial for confirming the connectivity of the molecule. For instance, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, respectively.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.50 - 8.30 (m, 4H) | 129.0 - 135.0 |

| -CH₂Br | 4.45 (s, 2H) | 30.0 |

| -OCH₃ | 3.95 (s, 3H) | 52.5 |

| C=O (ketone) | - | 190.0 |

| C=O (ester) | - | 165.0 |

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₉BrO₃, the expected monoisotopic mass is approximately 255.97 g/mol . calpaclab.comnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula. st-andrews.ac.uk

The mass spectrum also reveals characteristic fragmentation patterns that can further support the proposed structure. The presence of bromine is readily identified by the isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M⁺+2) of almost equal intensity. Common fragmentation pathways may include the loss of the bromine atom, the methoxy (B1213986) group (-OCH₃), or the entire bromoacetyl group.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. researchgate.net The IR spectrum of this compound is characterized by several key absorption bands. researchgate.net

The most prominent features are the strong stretching vibrations of the two carbonyl groups. The ester carbonyl (C=O) stretch typically appears in the region of 1720-1740 cm⁻¹, while the ketone carbonyl stretch is found at a slightly lower wavenumber, around 1680-1700 cm⁻¹. The C-O stretching vibrations of the ester group are also observable. libretexts.org Additionally, the spectrum will show C-H stretching vibrations from the aromatic ring and the methyl group, as well as C-Br stretching vibrations at lower frequencies. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1720 - 1740 |

| C=O (Ketone) | Stretch | 1680 - 1700 |

| C-O (Ester) | Stretch | 1200 - 1300 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C-Br | Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems. libretexts.org The benzene ring in this compound, being a chromophore, gives rise to characteristic absorption bands in the UV region. tanta.edu.eg

The spectrum is expected to show π → π* transitions associated with the aromatic ring. The presence of the carbonyl groups in conjugation with the ring can influence the position and intensity of these absorption maxima. scribd.com Specifically, the bromoacetyl and methyl benzoate (B1203000) moieties act as auxochromes, which can cause a shift in the absorption wavelength (bathochromic or hypsochromic shift) and a change in the absorption intensity (hyperchromic or hypochromic effect). scribd.com Analysis of the UV-Vis spectrum can provide information about the extent of conjugation and the electronic interactions between the different parts of the molecule. libretexts.org

Theoretical and Computational Chemistry Investigations

In conjunction with experimental techniques, theoretical and computational methods offer a deeper understanding of the molecular and electronic properties of this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: DFT can predict the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. physchemres.org

Calculate vibrational frequencies: The calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes.

Analyze the electronic structure: DFT provides information about the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. irejournals.com The HOMO-LUMO energy gap is particularly important as it relates to the chemical reactivity and the electronic transitions observed in the UV-Vis spectrum. irejournals.com

These computational studies provide a theoretical framework that complements the experimental data, leading to a more complete and detailed picture of the structural and electronic characteristics of this compound. nih.gov

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing profound insights into the reactivity and electronic properties of molecules. nih.gov This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net

For this compound, a theoretical FMO analysis would be conducted using computational methods such as Density Functional Theory (DFT), often with a functional like B3LYP and a basis set such as 6-311++G(d,p). nih.govconicet.gov.ar Such a calculation would yield the energies of the HOMO and LUMO. A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

The distribution of the HOMO and LUMO across the molecular structure is also revealing. For this compound, it is anticipated that the HOMO would be localized on the benzene ring and the oxygen atoms of the ester and acetyl groups, which are electron-rich regions. Conversely, the LUMO is expected to be concentrated around the electrophilic centers, such as the carbonyl carbons and the carbon atom attached to the bromine. This distribution highlights the potential sites for nucleophilic and electrophilic attack.

From the HOMO and LUMO energies, several key quantum chemical descriptors can be calculated to further characterize the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-χ).

A hypothetical table of these calculated values for this compound, based on typical results for similar aromatic ketones, is presented below.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -7.5 |

| LUMO Energy | ELUMO | - | -1.8 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.7 |

| Ionization Potential | I | -EHOMO | 7.5 |

| Electron Affinity | A | -ELUMO | 1.8 |

| Electronegativity | χ | (I + A) / 2 | 4.65 |

| Chemical Hardness | η | (I - A) / 2 | 2.85 |

| Chemical Softness | S | 1 / (2η) | 0.175 |

| Electrophilicity Index | ω | μ2 / (2η) | 3.78 |

Note: These values are illustrative and would require specific computational studies on this compound for validation.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) models are powerful predictive tools in chemistry that correlate the structural or property-based descriptors of a compound with a specific property, such as its reactivity. epstem.net For this compound, a QSPR model could be developed to predict its reactivity in various chemical reactions, for instance, its rate of reaction with a particular nucleophile.

The development of a QSPR model involves several key steps. First, a dataset of compounds with known reactivities and a range of structural diversity is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build a mathematical model that links the descriptors to the observed reactivity. The predictive power of the resulting QSPR model is then rigorously validated using internal and external validation techniques.

For predicting the reactivity of this compound, relevant descriptors would likely include:

Electronic Descriptors: HOMO and LUMO energies, electrophilicity index, and atomic charges on the carbonyl carbons.

Steric Descriptors: Molecular volume and surface area, which would account for the accessibility of the reactive sites.

A hypothetical QSPR equation for predicting the rate constant (log k) might look like:

log k = c0 + c1(ELUMO) + c2(qC=O) + c3(Vm)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis, ELUMO is the energy of the lowest unoccupied molecular orbital, qC=O is the partial charge on the carbonyl carbon, and Vm is the molecular volume. Such a model, once validated, could be used to predict the reactivity of newly designed analogues of this compound before their synthesis.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is crucial to its reactivity and interactions. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that arise from rotation around its single bonds. The primary bonds of interest for such an analysis would be the C-C bond connecting the bromoacetyl group to the benzene ring and the C-O bond of the ester group.

A potential energy surface (PES) map can be generated by systematically rotating these bonds and calculating the molecule's energy at each orientation using quantum mechanical methods. The resulting PES would reveal the low-energy, stable conformers (local minima) and the high-energy transition states that separate them.

For this compound, the conformational analysis would likely identify several stable conformers. The relative energies of these conformers would indicate their population at a given temperature. The energy barriers between them would determine the rate of interconversion.

A hypothetical potential energy curve for the rotation around the C-C bond of the bromoacetyl group is depicted below. This would typically be calculated by performing a relaxed scan, where the dihedral angle is fixed at intervals and the rest of the molecule's geometry is optimized.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 1.5 |

| 30 | 1.0 |

| 60 | 0.2 |

| 90 | 0.0 (Global Minimum) |

| 120 | 0.3 |

| 150 | 1.2 |

| 180 | 2.0 (Local Maximum) |

Note: This data is illustrative. Actual values would be derived from computational scans.

Exploration of Biological Activities and Molecular Interactions of Methyl 3 2 Bromoacetyl Benzoate and Its Analogues

Mechanism of Action Studies at the Molecular Level

The bromoacetyl moiety is a critical determinant of the biological activity of methyl 3-(2-bromoacetyl)benzoate and its analogues. This electrophilic group readily reacts with nucleophilic residues in biomolecules, leading to the formation of covalent bonds and subsequent modulation of their function.

Interaction with Enzymes and Proteins

The primary mechanism by which compounds containing a bromoacetyl group exert their effects is through covalent modification of enzymes and other proteins. The electrophilic carbon of the bromoacetyl group is susceptible to attack by nucleophilic amino acid residues such as cysteine, histidine, and lysine (B10760008), which are often found in the active sites of enzymes. This irreversible binding can lead to the inactivation of the enzyme.

For instance, the related compound, 3-(2-bromoacetyl)phenyl benzoate (B1203000), is a key starting material in the synthesis of phenylephrine, a selective α1-adrenergic receptor agonist. nih.gov While not a direct interaction study of this compound itself, this highlights the utility of the bromoacetylphenyl core in generating molecules that interact with specific protein targets. The bromoacetyl group's reactivity allows for its use as a chemical probe to identify and characterize the active sites of enzymes and receptors.

Influence on Biochemical Pathways (e.g., Acetylation/Deacetylation Processes)

The interaction of bromoacetyl compounds with enzymes can have significant downstream effects on various biochemical pathways. A key area of interest is their potential influence on acetylation and deacetylation processes, which are crucial for regulating gene expression and other cellular functions. nih.gov

Acetylation is a reversible post-translational modification controlled by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). nih.gov By reacting with the active site residues of these enzymes, bromoacetyl-containing molecules could potentially inhibit their activity. For example, inhibition of a histone deacetylase (HDAC) would lead to an accumulation of acetylated histones, a state generally associated with transcriptional activation. nih.gov Conversely, inhibiting a histone acetyltransferase (HAT) would have the opposite effect. While direct studies on this compound's effect on these specific pathways are not extensively documented in the provided results, the known reactivity of the bromoacetyl group suggests this is a plausible mechanism of action that warrants further investigation.

Role in Enzyme Inhibition Research

The reactive nature of the bromoacetyl group makes it a valuable tool in the design of enzyme inhibitors. This moiety can act as a "warhead," covalently binding to and inactivating target enzymes.

Antimicrobial Activity Investigations of Related Bromoacetyl Compounds

The ability of bromoacetyl compounds to react with essential proteins and enzymes also extends to microbial life, forming the basis for their investigation as antimicrobial agents.

Recent studies have shown that compounds containing the bromoacetyl group can exhibit significant antimicrobial properties against various bacterial strains. The proposed mechanism for this activity involves the disruption of essential bacterial processes, such as cell wall synthesis or key metabolic pathways. For example, 6-bromoindolglyoxylamide derivatives have demonstrated intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and S. intermedius. nih.gov Some of these compounds also showed the ability to enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov Another study on bromophenols isolated from red algae and their synthetic derivatives revealed potent antibacterial effects against a range of bacteria, including Staphylococcus aureus, Bacillus subtilis, and Salmonella typhimurium. nih.gov

Applications and Future Directions in Chemical Research Involving Methyl 3 2 Bromoacetyl Benzoate

Utility as a Key Intermediate in Complex Molecule Synthesis

The primary value of methyl 3-(2-bromoacetyl)benzoate in synthetic chemistry lies in its role as a key intermediate. The α-bromoacetyl moiety is a potent electrophile, readily undergoing substitution reactions with a wide array of nucleophiles. This reactivity allows for the straightforward introduction of diverse functional groups, while the methyl benzoate (B1203000) portion of the molecule provides a stable scaffold that can be further manipulated or incorporated into a larger molecular framework.

Pharmaceutical and Agrochemical Intermediate Development

In the realms of pharmaceutical and agrochemical development, this compound serves as a crucial starting material for the synthesis of heterocyclic compounds, which are core structures in many bioactive molecules. researchgate.net The α-bromoketone functionality is particularly useful for constructing five- and six-membered rings. For instance, it can react with compounds like thiourea (B124793) or its derivatives in cyclocondensation reactions to form substituted thiazole (B1198619) rings, a common motif in medicinal chemistry. rsc.orgrsc.org

Similarly, its reaction with amidines or other dinucleophilic reagents can lead to the formation of imidazole, pyrimidine, or diazepine (B8756704) derivatives. rsc.org The ability to readily form such heterocyclic systems makes this compound a valuable precursor for generating libraries of novel compounds for biological screening. researchgate.net

In agrochemical research, derivatives of this scaffold are being explored for their potential as pesticides. ekb.eg For example, a study on thiacalix rsc.orgarene derivatives, which involved the reaction of a related phenacyl bromide structure, demonstrated significant insecticidal activity against the cowpea aphid (Aphis craccivora). ekb.eg The research showed that compounds containing the bromoacetylamide functionality possessed high bio-efficacy, highlighting the potential of this reactive group in developing new crop protection agents. ekb.eg

Table 1: Representative Synthetic Transformations of this compound

| Reactant | Resulting Functional Group/Scaffold | Potential Application Area |

|---|---|---|

| Thiourea | Aminothiazole Ring | Pharmaceuticals |

| Primary/Secondary Amines | α-Amino Ketone | Pharmaceuticals, Bioactive Probes |

| Anilines | Substituted Indoles (via Fischer indole (B1671886) synthesis) | Pharmaceuticals |

| Thiols | α-Thioether Ketone | Materials, Pharmaceuticals |

Synthesis of Bioactive Molecules and Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. This compound is an excellent scaffold for elaborating pharmacophoric features. Classical synthesis of α-amino ketones, a privileged structure in medicinal chemistry, often involves the nucleophilic substitution of an α-halogenated ketone with an amine. rsc.orgresearchgate.net This reaction is straightforward and allows for the creation of a diverse library of molecules by simply varying the amine component. These α-amino ketone motifs are found in important pharmaceutical compounds, including antidepressants and appetite suppressants. researchgate.net

The versatility of the α-bromoketone in building heterocyclic systems is a key advantage. Research on analogous compounds like 3-(bromoacetyl)coumarins has shown their utility as building blocks for a wide range of heterocyclic systems, including pyrazoles, triazoles, and fused imidazo[1,2-a]pyridines, many of which exhibit significant biological activities. rsc.orgrsc.org This highlights the potential of the bromoacetylbenzoate scaffold to serve as a platform for the discovery of new therapeutic agents.

Table 2: Diversity Generation for Bioactive Screening

| Reactant Nucleophile | Resulting Molecular Class | Potential Biological Target Class |

|---|---|---|

| Substituted Thioureas | Functionalized Aminothiazoles | Kinases, GPCRs |

| Hydrazines | Pyrazoles / Pyridazinones | Enzymes (e.g., COX), Receptors |

| 2-Aminopyridines | Imidazo[1,2-a]pyridines | Ion Channels, Kinases |

| Amino Acids | Peptidomimetics | Proteases, Protein-Protein Interactions |

Advanced Materials Science Applications

The reactivity of this compound also lends itself to applications in materials science. The bromoacetyl group can be used to functionalize surfaces or polymers. For example, it can be grafted onto polymer backbones containing nucleophilic sites, thereby modifying the material's properties, such as hydrophobicity, thermal stability, or chemical resistance.

Furthermore, aromatic ketones are known chromophores, and derivatives of this compound could find use in the development of dyes, photosensitizers, or optical materials. The rigid aromatic core is a desirable feature for creating liquid crystals or components of organic light-emitting diodes (OLEDs) after further synthetic modification. Aryl polybromides, related structures, are noted as important reactive building blocks in polymer and materials chemistry. researchgate.net The ability to form polymeric materials, such as poly(p-phenylenevinylene) (PVP), from related bromo-methylated aromatic derivatives underscores this potential. researchgate.net

Innovations in Catalyst Development and Reaction Methodologies

In the field of catalysis, this compound can serve as a precursor for synthesizing novel ligands for transition metal catalysts. The ketone and ester functionalities can act as chelating groups to bind a metal center, while the bromoacetyl group provides a reactive handle for tethering the molecule to a solid support or incorporating it into a larger, more complex ligand architecture. researchgate.net The development of new, optically active compounds as catalysts and ligands is a significant area of research, and versatile building blocks are essential for this purpose. researchgate.net

The compound's structure is also well-suited for modern reaction methodologies. For instance, its high reactivity makes it a candidate for use in continuous flow synthesis, where reaction times can be drastically reduced and safety improved. Moreover, its bifunctional nature makes it an interesting substrate for developing novel multicomponent reactions, where three or more reactants combine in a single step to form a complex product, enhancing synthetic efficiency.

Future Research Avenues and Untapped Potential of the Bromoacetylbenzoate Scaffold

The full potential of the this compound scaffold is yet to be realized. Future research is likely to focus on several key areas. The development of novel, stereoselective transformations of the α-bromoketone will open pathways to chiral molecules of significant interest in pharmacology.

There is considerable untapped potential in using this intermediate for the synthesis of chemical probes for activity-based protein profiling (ABPP). The electrophilic bromoacetyl group can act as a "warhead" to covalently bind to specific amino acid residues (like cysteine or histidine) in an enzyme's active site, allowing for the study of enzyme function and the identification of new drug targets.

Furthermore, expanding its application in materials science could lead to new functional polymers with tailored electronic or photophysical properties. Its use in the synthesis of complex natural products and their analogues also remains a promising, albeit challenging, avenue for future exploration. The systematic exploration of this versatile building block in combinatorial chemistry and high-throughput screening will undoubtedly accelerate the discovery of new molecules with valuable applications across science.

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-(2-bromoacetyl)benzoate, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation of methyl benzoate derivatives using bromoacetyl bromide in the presence of Lewis acids (e.g., AlCl₃). Alternatively, bromination of pre-acetylated intermediates using N-bromosuccinimide (NBS) under radical initiation may be employed. Optimization involves controlling stoichiometry (1:1.2 molar ratio of precursor to brominating agent), reaction temperature (0–25°C to minimize side reactions), and solvent polarity (dichloromethane or DMF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) and purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Structural validation requires multi-technique analysis:

- NMR Spectroscopy : H NMR should show a singlet for the methyl ester (~3.9 ppm), a carbonyl proton signal (~8.1 ppm for the benzoate), and a characteristic doublet for the bromoacetyl group (~4.3 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula (exact mass: 256.97 g/mol).

- X-ray Crystallography : For crystalline samples, SHELXL software can refine crystal structures to validate bond angles and spatial arrangement of the bromoacetyl group .

Advanced Research Questions

Q. How does the bromoacetyl moiety influence the compound’s reactivity in nucleophilic substitution reactions compared to chloro or iodo analogs?

- Methodological Answer : The bromoacetyl group exhibits moderate reactivity in reactions due to the balance between electronegativity and leaving-group ability (Br⁻ vs. Cl⁻ or I⁻). Kinetic studies in polar aprotic solvents (e.g., DMSO) show that bromo derivatives react 2–3× faster than chloro analogs but slower than iodo variants. Computational modeling (DFT at B3LYP/6-31G* level) can predict transition-state energies and regioselectivity. Experimental validation via -NMR kinetics (monitoring disappearance of Br signals) is recommended .

Q. What strategies can resolve contradictions in spectroscopic data during functionalization of this compound?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:

- Tautomer Identification : Use -NMR to distinguish keto-enol forms (carbonyl carbons at ~190 ppm vs. enolic carbons at ~170 ppm).

- Solvent Polarity : Compare spectra in DMSO-d₆ (stabilizes polar tautomers) vs. CDCl₃.

- Dynamic NMR : Variable-temperature experiments (e.g., −50°C to 50°C) can freeze conformational changes and clarify splitting patterns .

Q. How can researchers mitigate decomposition of this compound under storage conditions?

- Methodological Answer : Decomposition via hydrolysis or light-induced radical pathways is common. Mitigation strategies include:

- Storage : In amber vials under inert gas (N₂/Ar) at −20°C.

- Stabilizers : Add 1–2% hydroquinone to inhibit radical chain reactions.

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like 3-acetylbenzoic acid .

Experimental Design & Data Analysis

Q. What crystallographic parameters are critical for refining the structure of this compound using SHELXL?

- Methodological Answer : Key parameters include:

- Space Group : Typically monoclinic (e.g., ) with Z = 4.

- Disorder Modeling : Address positional disorder in the bromoacetyl group using PART instructions.

- Thermal Parameters : Anisotropic refinement for Br and O atoms (ADPs < 0.05 Ų).

- R-factors : Aim for < 5% and < 12% for high-resolution data (d-spacing < 0.8 Å). Validation tools like PLATON should check for missed symmetry or twinning .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), focusing on the bromoacetyl group’s electrophilic interactions.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays.

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity profiles, prioritizing derivatives with LogP < 3 and TPSA > 60 Ų .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.